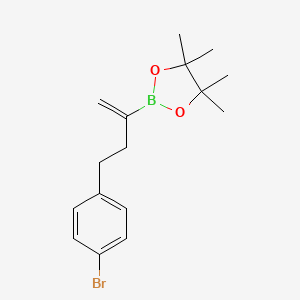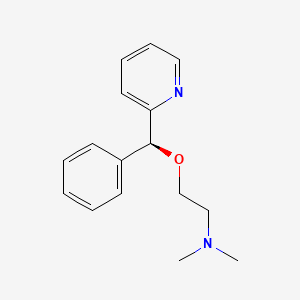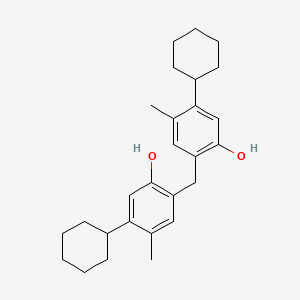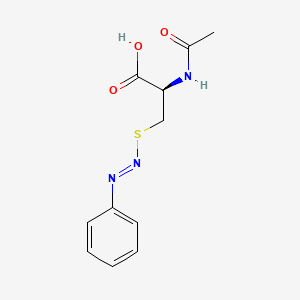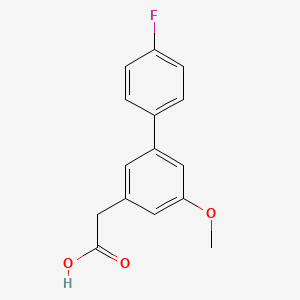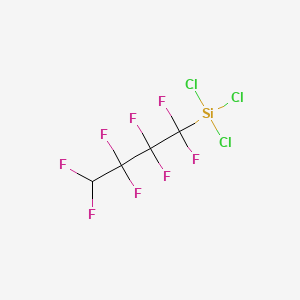
4'-Chloro-2-hydroxy-4-(4-phenylpiperazine-1-yl)butyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a butanone backbone, a chlorophenyl group, a hydroxy group, and a phenyl-piperazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butanone Backbone: This can be achieved through the reaction of butanone with appropriate reagents to introduce the desired functional groups.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the butanone backbone.
Addition of the Hydroxy Group: This can be done through oxidation reactions where a hydroxyl group is added to the compound.
Incorporation of the Phenyl-Piperazinyl Moiety: This step involves the reaction of the intermediate compound with phenyl-piperazine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Such as palladium or platinum for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanone,1-(4-morpholinyl)-: A similar compound with a morpholinyl group instead of the phenyl-piperazinyl moiety.
1-Butanone,1-(4-chlorophenyl)-: A simpler compound with only the chlorophenyl group.
1-Butanone,1-(4-phenyl)-: A compound with only the phenyl group.
Uniqueness
1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
51037-53-7 |
|---|---|
Fórmula molecular |
C20H23ClN2O2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H23ClN2O2/c21-17-8-6-16(7-9-17)20(25)19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9,19,24H,10-15H2 |
Clave InChI |
VQHXPTDVTYMBEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(C(=O)C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



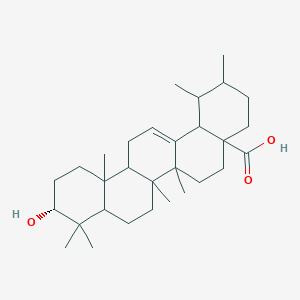
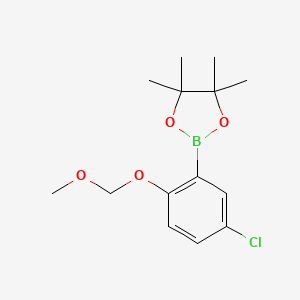

![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
